molecular formula C48H96O6 B1528906 2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane;2-(tridecoxymethyl)oxirane CAS No. 68609-97-2

2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane;2-(tridecoxymethyl)oxirane

Cat. No.: B1528906
CAS No.: 68609-97-2
M. Wt: 769.3 g/mol
InChI Key: CKNWGKWITWNVEY-UHFFFAOYSA-N
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Description

2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane;2-(tridecoxymethyl)oxirane are organic compounds that belong to the class of glycidyl ethers. These compounds are commonly used as reactive diluents in the formulation of epoxy resins. They are known for their ability to reduce the viscosity of epoxy resins, making them easier to handle and apply. The chemical structure of these compounds includes a glycidyl group attached to a long alkyl chain, which can vary in length, typically containing 12 to 14 carbon atoms.

Biochemical Analysis

Biochemical Properties

Dodecyl and tetradecyl glycidyl ethers play a significant role in biochemical reactions, particularly in the synthesis of diblock copolymers . These compounds interact with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. The interaction between dodecyl and tetradecyl glycidyl ethers and glycosyltransferases is crucial for the formation of glycosidic bonds, which are essential for the synthesis of complex carbohydrates and glycoconjugates .

Cellular Effects

Dodecyl and tetradecyl glycidyl ethers have been shown to influence various cellular processes. These compounds can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases . Additionally, dodecyl and tetradecyl glycidyl ethers can impact gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses . These effects on cell signaling and gene expression can lead to changes in cellular metabolism, including alterations in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of dodecyl and tetradecyl glycidyl ethers involves their binding interactions with biomolecules such as enzymes and proteins . These compounds can act as enzyme inhibitors or activators, depending on the specific enzyme and the context of the reaction. For example, dodecyl and tetradecyl glycidyl ethers can inhibit the activity of certain hydrolases, leading to the accumulation of specific substrates and the modulation of metabolic pathways . Additionally, these compounds can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dodecyl and tetradecyl glycidyl ethers can change over time due to factors such as stability and degradation . These compounds are relatively stable under standard laboratory conditions, but their activity can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to dodecyl and tetradecyl glycidyl ethers can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of dodecyl and tetradecyl glycidyl ethers in animal models can vary with different dosages . At low doses, these compounds may have minimal effects on cellular function and overall health. At higher doses, dodecyl and tetradecyl glycidyl ethers can exhibit toxic or adverse effects, including tissue damage and organ dysfunction . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which these compounds can exert their biochemical effects without causing significant harm .

Metabolic Pathways

Dodecyl and tetradecyl glycidyl ethers are involved in various metabolic pathways, including those related to lipid metabolism and energy production . These compounds can interact with enzymes such as lipases and oxidases, which play a role in the breakdown and utilization of fatty acids . Additionally, dodecyl and tetradecyl glycidyl ethers can affect metabolic flux by modulating the activity of key regulatory enzymes, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

Within cells and tissues, dodecyl and tetradecyl glycidyl ethers are transported and distributed through interactions with specific transporters and binding proteins . These compounds can be taken up by cells via endocytosis and other transport mechanisms, and they can accumulate in specific cellular compartments such as the endoplasmic reticulum and mitochondria . The localization and accumulation of dodecyl and tetradecyl glycidyl ethers can influence their activity and function within the cell .

Subcellular Localization

The subcellular localization of dodecyl and tetradecyl glycidyl ethers is determined by targeting signals and post-translational modifications that direct these compounds to specific compartments or organelles . For example, dodecyl and tetradecyl glycidyl ethers can be targeted to the endoplasmic reticulum through interactions with specific signal peptides and chaperone proteins . The localization of these compounds within the cell can affect their biochemical activity and their interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane;2-(tridecoxymethyl)oxirane are synthesized through the reaction of dodecyl and tetradecyl alcohols with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the glycidyl ether linkage. The reaction conditions often include temperatures ranging from 50 to 100°C and reaction times of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of dodecyl and tetradecyl glycidyl ethers involves large-scale reactors where the alcohols and epichlorohydrin are mixed and reacted under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with the desired purity and properties.

Chemical Reactions Analysis

Types of Reactions

2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane;2-(tridecoxymethyl)oxirane undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the glycidyl group to a hydroxyl group.

    Substitution: The glycidyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl group under mild to moderate conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers and derivatives.

Scientific Research Applications

2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane;2-(tridecoxymethyl)oxirane have a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • Octyl/decyl glycidyl ether
  • Glycidyl lauryl ether
  • Glycidyl hexadecyl ether
  • 2-Ethylhexyl glycidyl ether
  • Butyl glycidyl ether
  • Neopentyl glycol diglycidyl ether
  • 1,4-Butanediol diglycidyl ether

Uniqueness

2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane;2-(tridecoxymethyl)oxirane are unique due to their long alkyl chains, which provide a balance between hydrophobicity and reactivity. This makes them particularly suitable for applications where both properties are desired, such as in the formulation of hydrophobic coatings and adhesives. Their ability to reduce the viscosity of epoxy resins without significantly compromising the mechanical properties is a key advantage over shorter-chain glycidyl ethers.

Properties

IUPAC Name

2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane;2-(tridecoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2.C16H32O2.C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-17-16-19-17;1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-16-15-18-16;1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h17H,2-16H2,1H3;16H,2-15H2,1H3;15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNWGKWITWNVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H96O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA, A liquid mixture; [EPA ChAMP: Hazard Characterization]
Record name Oxirane, 2-[(C12-14-alkyloxy)methyl] derivs.
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecyl and tetradecyl glycidyl ethers
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.06 [mmHg]
Record name Dodecyl and tetradecyl glycidyl ethers
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9046
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

68609-97-2
Record name Oxirane, 2-[(C12-14-alkyloxy)methyl] derivs.
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, mono[(C12-14-alkyloxy)methyl] derivs.
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.295
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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